Ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate
Description
Ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by an ethyl ester backbone, a cyano group at the α-position, and a 2,3-dichlorophenyl-substituted hydrazinylidene moiety. This compound is structurally tailored for applications in organic synthesis, particularly as a precursor for heterocyclic compounds or bioactive agents. Its reactivity is influenced by the electron-withdrawing cyano group and the dichlorophenyl ring, which enhance electrophilic character .
Properties
CAS No. |
30188-78-4 |
|---|---|
Molecular Formula |
C11H9Cl2N3O2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)9(6-14)16-15-8-5-3-4-7(12)10(8)13/h3-5,15H,2H2,1H3 |
InChI Key |
PGIMPLVWZGUBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)Cl)C#N |
Origin of Product |
United States |
Biological Activity
Ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate (CAS Number: 30188-78-4) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C11H9Cl2N3O2
- Molecular Weight : 286.11 g/mol
- Density : 1.36 g/cm³
- Boiling Point : 372°C
- Flash Point : 178.8°C
The compound features a hydrazinylidene moiety that is crucial for its biological interactions, particularly in enzyme inhibition and antimicrobial activity.
Enzyme Inhibition
The hydrazonyl group in this compound can form covalent bonds with nucleophilic sites on enzymes, leading to modulation or inhibition of their activity. This property is particularly relevant in the development of therapeutic agents targeting various diseases, including cancer and infections .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
Anticancer Potential
This compound is also being investigated for its anticancer properties. Studies have shown that it inhibits specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study on pyrazole derivatives demonstrated effectiveness against multiple bacterial strains, indicating not only bactericidal activity but also significant antibiofilm potential critical for treating persistent infections . -
Pharmaceutical Intermediate :
This compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role highlights its importance in drug formulation and quality control processes within the pharmaceutical industry . -
Toxicity Studies :
Research has indicated that derivatives of this compound exhibit low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physical properties:
Key Observations:
- Substituent Effects : Chlorine atoms at the 2,3-positions (target compound) vs. 3,4- or 3,5-positions (CAS 28317-50-2, 96722-61-1) alter electronic distribution, impacting reactivity in coupling reactions .
- Functional Group Influence: The cyano group in the target compound enhances electrophilicity compared to chloro-substituted analogs, making it more reactive in nucleophilic additions .
Physicochemical Properties
- Melting Points : Compound 5h has a high melting point (202–204°C) due to hydrogen bonding from the carboxylic acid group, unlike ester derivatives .
- Solubility: Cyano-substituted compounds (e.g., target) show lower solubility in polar solvents compared to hydroxyimino analogs like OxymaPure, which is water-miscible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
